N'-(4-chlorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
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Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O4S/c1-15-14-19(9-10-20(15)24)32(30,31)27-13-3-2-4-18(27)11-12-25-21(28)22(29)26-17-7-5-16(23)6-8-17/h5-10,14,18H,2-4,11-13H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYBLFRRDLXKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing heterocyclic groups and protection/deprotection strategies for reactive amines. Key steps to optimize include:
- Reagent Selection : Use of NaBH(OAc)₃ for reductive amination to minimize side reactions .
- Purification : Gradient column chromatography (e.g., silica gel, 10–30% ethyl acetate/hexane) to isolate intermediates with ≥95% purity .
- Yield Improvement : Sequential temperature control (0–80°C) during sulfonylation to prevent premature decomposition .
Critical parameters are reaction time, solvent polarity, and catalyst loading.
Advanced: How can computational modeling predict the compound’s reactivity with biological targets?
Methodological Answer:
Density functional theory (DFT) and molecular dynamics (MD) simulations can model interactions with enzymes/receptors. For example:
- Docking Studies : Use AutoDock Vina to simulate binding to the ATP-binding pocket of kinases, focusing on hydrogen bonds between the ethanediamide group and catalytic lysine residues .
- Pharmacophore Mapping : Identify critical moieties (e.g., 4-fluoro-3-methylbenzenesulfonyl) for hydrophobic interactions using Schrödinger’s Phase .
Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd values) .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify piperidine ring conformation (δ 2.5–3.5 ppm for N-CH₂ protons) and sulfonyl group integration (δ 7.8–8.2 ppm for aromatic protons) .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 534.2 [M+H]<sup>+</sup>) and fragmentation patterns to confirm stoichiometry .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Discrepancies often arise from assay conditions. For example:
- Cell Line Variability : Test cytotoxicity in both HEK293 (low CYP450 activity) and HepG2 (high metabolic activity) to assess metabolite interference .
- Buffer pH Effects : Compare IC50 values in Tris-HCl (pH 7.4) vs. phosphate buffers (pH 6.8) to evaluate protonation state impacts on receptor binding .
- Positive Controls : Use staurosporine (apoptosis inducer) or imatinib (kinase inhibitor) to benchmark activity .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate (λex/λem = 380/460 nm) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, IC50 determination) using 48-hour exposure .
- Membrane Permeability : Parallel artificial membrane permeability assay (PAMPA) with hexadecane-impregnated filters .
Advanced: How to design SAR studies for derivatives with improved selectivity?
Methodological Answer:
- Core Modifications : Replace 4-chlorophenyl with 3,4-dichlorophenyl to enhance hydrophobic interactions with target pockets .
- Linker Optimization : Substitute ethanediamide with a triazole spacer to reduce metabolic cleavage .
- Stereochemical Analysis : Synthesize enantiomers via chiral HPLC (Chiralpak AD-H column) and compare IC50 values to identify active conformers .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
- Co-Solvent Systems : Use 10% DMSO/30% PEG-400 in saline for intraperitoneal administration .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound and perform UV cross-linking followed by pull-down assays with streptavidin beads .
- CETSA (Cellular Thermal Shift Assay) : Monitor protein denaturation via Western blot after heating lysates to 50–60°C .
- SPR Imaging : Immobilize recombinant targets on gold chips and measure real-time binding at 100–500 RU resolution .
Basic: What analytical methods quantify compound stability under storage?
Methodological Answer:
- HPLC-UV : Monitor degradation peaks (e.g., hydrolysis products) over 6 months at -20°C (C18 column, 220 nm) .
- Karl Fischer Titration : Measure moisture content (<0.1% w/w) to assess hygroscopicity .
- DSC (Differential Scanning Calorimetry) : Determine glass transition temperature (Tg) to optimize lyophilization protocols .
Advanced: How to integrate metabolomics data for toxicity profiling?
Methodological Answer:
- LC-HRMS : Identify phase I/II metabolites (e.g., glucuronide conjugates) in hepatocyte incubations .
- Pathway Enrichment : Use MetaboAnalyst to map altered pathways (e.g., glutathione depletion) from plasma metabolomes .
- ROS Detection : Fluorescent probes (DCFH-DA) in primary cardiomyocytes to assess oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
